![molecular formula C16H11N3OS B2843514 7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 946323-96-2](/img/structure/B2843514.png)
7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological effects.
Scientific Research Applications
Antitumor Activity
The compound has been investigated for its antitumor properties. Specifically, a series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were designed and synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors . Among these, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) demonstrated potent antitumor activity against human pulmonary carcinoma cell line A549.
Antimycobacterial Activity
Compounds derived from this scaffold have shown promise as antimycobacterial agents. Notably, compounds 13b and 29e exhibited very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM . This suggests potential applications in combating tuberculosis.
Tricyclic Derivatives
The reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate led to the synthesis of tricyclic 3-amino-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones. These derivatives contain aliphatic, aromatic, or heteroaromatic fragments at C(2) and may have diverse applications .
JAK Kinase Inhibition
A structural design based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine led to the synthesis of compound ®-6c . This compound exhibited an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2. Further optimization and pharmacokinetic studies are warranted .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its targets in a way that inhibits their function, leading to its antimycobacterial activity .
Biochemical Pathways
Given its antimycobacterial activity, it’s plausible that it interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties . It’s crucial to understand these properties as they greatly impact the bioavailability of the compound.
Result of Action
Given its antimycobacterial activity, it likely results in the inhibition of bacterial growth .
properties
IUPAC Name |
11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)12-13-14(21-16(12)19-9)15(20)18-8-17-13/h2-8H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJZGPVDJNPLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC=N3)SC2=N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one |
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